Benzothiazol-2-yl-diethyl-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-3-13(4-2)11-12-9-7-5-6-8-10(9)14-11/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFDVIIRCRBXCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589647 | |
| Record name | N,N-Diethyl-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24255-48-9 | |
| Record name | N,N-Diethyl-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24255-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyl-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activities and Pharmacological Mechanisms of Benzothiazol 2 Yl Diethyl Amine and Its Analogues
Anticancer Activity Studies
The quest for novel and effective anticancer agents has identified benzothiazole (B30560) derivatives as a promising class of molecules. nih.govnih.gov Their antiproliferative effects have been documented across various cancer types, spurring investigations into their cytotoxicity, mechanisms of action, and the relationship between their chemical structure and biological activity. mdpi.com
Numerous studies have demonstrated the cytotoxic potential of benzothiazole analogues against a panel of human cancer cell lines. These in vitro assessments are crucial for identifying lead compounds for further development.
For instance, a novel benzothiazole derivative (BTD) was shown to inhibit the proliferation of colorectal cancer (CRC) cells. nih.gov Similarly, a series of newly synthesized phenylacetamide derivatives bearing the benzothiazole nucleus exhibited a marked reduction in the viability of pancreatic and paraganglioma cancer cells at low micromolar concentrations. mdpi.comnih.gov In one study, compound 4l from this series showed a greater antiproliferative effect and a higher selectivity index against cancer cells compared to other tested compounds. mdpi.com
Another study synthesized benzothiazole hybrids and tested their antitumor effects against HCT-116 (colon), HEPG-2 (liver), and MCF-7 (breast) cancer cell lines. nih.gov One of the most potent compounds, 4a , displayed significant activity with IC₅₀ values of 5.61, 7.92, and 3.84 µM, respectively. nih.gov Furthermore, some benzothiazole aniline (B41778) derivatives and their platinum (II) complexes have shown notable anticancer effects against liver cancer, brain glioma, and colon cancer cells. mdpi.com
The following table summarizes the in vitro cytotoxicity of selected benzothiazole analogues against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Activity/IC₅₀ Value | Reference |
| Compound 4a (thiazolidine-2,4-dione hybrid) | MCF-7 (Breast) | IC₅₀: 3.84 µM | nih.gov |
| Compound 4a (thiazolidine-2,4-dione hybrid) | HCT-116 (Colon) | IC₅₀: 5.61 µM | nih.gov |
| Compound 4a (thiazolidine-2,4-dione hybrid) | HEPG-2 (Liver) | IC₅₀: 7.92 µM | nih.gov |
| Compound 4e (thiazolidine-2,4-dione hybrid) | MCF-7 (Breast) | IC₅₀: 6.11 µM | nih.gov |
| Compound 8a (cyanothiouracil hybrid) | MCF-7 (Breast) | IC₅₀: 10.86 µM | nih.gov |
| Compound A (N-(6-nitrobenzo[d]thiazol-2-yl)acetamide) | LungA549 | IC₅₀: 68 µg/mL | researchgate.net |
| Compound C (6-nitrobenzo[d]thiazol-2-ol) | LungA549 | IC₅₀: 121 µg/mL | researchgate.net |
| Compound 38 (nitrophenyl sulphonamide derivative) | HeLa (Cervical) | IG₅₀: 0.22 µM | nih.gov |
| Compound 39 (ter-butyl sulphonamide derivative) | HeLa (Cervical) | IG₅₀: 0.6 µM | nih.gov |
The antitumor effects of benzothiazole derivatives are attributed to several underlying mechanisms. One key pathway involves the induction of apoptosis, or programmed cell death, in cancer cells. A novel benzothiazole derivative was found to induce apoptosis in colorectal tumor cells through the ROS–mitochondria-mediated intrinsic pathway. nih.gov This involves increasing the generation of reactive oxygen species (ROS) and causing a loss of the mitochondrial transmembrane potential. nih.gov
Another significant mechanism is the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. nih.gov Specifically, certain 2-aminobenzothiazole (B30445) derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels that supply tumors). nih.gov Compound 4a , a benzothiazole-thiazolidinedione hybrid, emerged as a powerful VEGFR-2 inhibitor with an IC₅₀ of 91 nM. nih.gov
Other proposed mechanisms include the inhibition of carbonic anhydrases (CAs), enzymes involved in pH regulation and metabolism in tumor tissues, and the targeting of cannabinoid receptors and sentrin-specific proteases. mdpi.comnih.gov
Structure-activity relationship (SAR) studies are vital for optimizing the anticancer potency of benzothiazole derivatives. These studies analyze how different chemical substituents on the benzothiazole core influence biological activity. nih.govrjptonline.org
It has been observed that the nature and position of substituents on the benzothiazole ring system are critical. For 2-phenylbenzothiazoles, substitutions on the phenyl ring can dramatically alter cytotoxic potency. mdpi.com For instance, in a series of phenylacetamide derivatives, the presence and position of substituents on the distal aromatic ring were key determinants of antiproliferative activity. mdpi.com
The conjugation of benzothiazole aniline with 1,2-ethylenediamine has been shown to exhibit excellent inhibitory activity against numerous cancer cells. mdpi.com In contrast, exchanging the ethylene (B1197577) bridge with a phenol (B47542) ring containing an electron-donating hydroxyl group also resulted in significant anticancer activity. mdpi.com
Antimicrobial Efficacy Investigations
Beyond their anticancer properties, benzothiazole and its analogues have demonstrated a broad spectrum of antimicrobial activity, positioning them as valuable scaffolds in the fight against infectious diseases. mdpi.comnih.govmedipol.edu.tr
Benzothiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. derpharmachemica.com SAR studies indicate that the 2nd and 6th positions of the benzothiazole nucleus are crucial for antibacterial activity. rsc.org
In one study, a series of benzothiazole derivatives bearing an amide moiety were synthesized and evaluated. rsc.org Compound A07 , which has chloro and methoxy (B1213986) groups on the aryl ring, displayed broad-spectrum activity against all tested bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 3.91 to 62.5 µg/ml. rsc.org It was particularly potent against E. coli and K. pneumoniae. rsc.org
Another study synthesized new amide derivatives of 2-aminobenzothiazole. researchgate.net At a concentration of 250 µg/mL, several of these compounds showed moderate activity against the Gram-negative bacterium Escherichia coli, while compounds MZ1 and MZ2 were moderately active against the Gram-positive Staphylococcus epidermidis. researchgate.net
The table below presents the antibacterial activity of selected benzothiazole derivatives.
| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |
| Compound A07 | S. aureus | MIC: 15.6 µg/ml | rsc.org |
| Compound A07 | E. coli | MIC: 7.81 µg/ml | rsc.org |
| Compound A07 | S. typhi | MIC: 15.6 µg/ml | rsc.org |
| Compound A07 | K. pneumoniae | MIC: 3.91 µg/ml | rsc.org |
| Compound 16c (pyrazoline derivative) | S. aureus | MIC: 0.025 mM | nih.gov |
| Compound 6g | Gram-positive & Gram-negative | Active | derpharmachemica.com |
| Compound 6k | Gram-positive & Gram-negative | Active | derpharmachemica.com |
| Compounds 3b, 3d, 3g, 3h (oxadiazole derivatives) | Broad Spectrum | Active at 100 µg/mL | semanticscholar.org |
The antifungal potential of benzothiazole derivatives has also been well-documented. rjptonline.org These compounds have shown activity against various fungal pathogens, including several species of Candida. medipol.edu.trresearchgate.net
In a study evaluating new heteroaryl benzothiazole derivatives, compounds exhibited very good antifungal activity, in some cases higher than the reference drugs ketoconazole (B1673606) and bifonazole. mdpi.com The synthesis of 6-benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thione derivatives also yielded compounds with notable antifungal properties against Candida albicans, Candida krusei, and Candida parapsilosis. researchgate.net
The substitution of electron-withdrawing groups, such as halogens, at the 6th position of the benzothiazole ring has been shown to enhance antifungal activity. medipol.edu.tr These findings underscore the versatility of the benzothiazole scaffold in developing new antifungal agents.
Anti-Inflammatory and Analgesic Properties
Benzothiazole and its derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. asianpubs.orgnih.govijpbr.inijper.org The core benzothiazole structure is considered a key pharmacophore that can be modified to design new molecules with potent activity in treating pain and inflammation. asianpubs.org
Several studies have highlighted the anti-inflammatory and analgesic efficacy of various benzothiazole analogues:
Inhibition of Inflammatory Mediators: The anti-inflammatory action of benzothiazoles is believed to occur through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and potentially through the inhibition of bradykinin (B550075) B2 receptors. researchgate.netresearchgate.net COX enzymes are key in the synthesis of prostaglandins, which are major contributors to inflammation and pain. asianpubs.org
Comparable Efficacy to Standard Drugs: Numerous studies have reported that newly synthesized benzothiazole derivatives exhibit anti-inflammatory activity comparable to or even exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and indomethacin. nih.govijper.org For example, some 2-aminobenzothiazole derivatives showed anti-inflammatory effects comparable to diclofenac. nih.gov
Structural Modifications and Activity: The anti-inflammatory and analgesic properties can be fine-tuned by adding different substituents to the benzothiazole ring. For instance, the incorporation of a phenylsulphonamido group into a 2-aminobenzothiazole derivative resulted in a compound with very high anti-inflammatory activity. nih.gov Similarly, combining the benzothiazole ring with a thiazolidinone moiety has yielded compounds with notable anti-inflammatory effects. asianpubs.org
Analgesic Activity: In addition to their anti-inflammatory properties, many benzothiazole derivatives have been shown to possess significant analgesic effects in various animal models of pain. asianpubs.orgijpbr.innih.gov
Below is a table summarizing the findings of some studies on the anti-inflammatory and analgesic activities of benzothiazole derivatives:
| Compound/Derivative Class | Key Findings | Reference(s) |
| 5-(4-substituted benzylidene)-2-(substituted benzo[d]thiazol-2-ylimino)thiazolidin-4-one | Evaluated for in vivo analgesic and anti-inflammatory activity. | asianpubs.org |
| Benzothiazole derivatives with sulphonamide moieties | Expected to have synergistic anti-inflammatory effects. | nih.gov |
| Thiazole (B1198619)/oxazole substituted benzothiazole derivatives | Compound 3c was found to be more active than the reference drug. | nih.gov |
| 2-aminobenzothiazole derivatives | Showed anti-inflammatory activities comparable to diclofenac. | nih.gov |
Antidiabetic Activity and Metabolic Regulation
Benzothiazole derivatives have garnered considerable attention for their potential as antidiabetic agents. annalsofrscb.romdpi.comijmrset.com The core benzothiazole structure is a key feature in several compounds investigated for their ability to regulate blood glucose levels and improve metabolic parameters. annalsofrscb.romdpi.com
The primary mechanism through which many benzothiazole derivatives exert their antidiabetic effects is by acting as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. mdpi.com PPARs are nuclear receptors that play a crucial role in regulating genes involved in glucose and lipid metabolism. mdpi.com
Key research findings in this area include:
PPARγ Agonism: Several studies have shown that various series of benzothiazole derivatives exhibit a selective agonist effect on PPARγ. mdpi.com This is the same mechanism of action as some established antidiabetic drugs.
Glucose Uptake and GLUT4 Translocation: Some benzothiazole derivatives have been shown to increase glucose uptake in muscle cells (myotubes) in an AMPK-dependent manner. acs.org One specific compound, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole, significantly increased the rate of glucose uptake and promoted the translocation of the glucose transporter GLUT4 to the plasma membrane of myotubes. acs.org
In Vivo Efficacy: In animal models of type 2 diabetes, oral administration of certain 2-aminobenzothiazole derivatives linked to isothioureas or guanidines has been shown to effectively reduce blood glucose levels and improve the lipid profile. mdpi.com For example, compounds 3b and 4y from one study demonstrated significant glucose-lowering effects in diabetic rats. mdpi.com Another study found that a derivative, 7d , exerted the maximum glucose-lowering effect in alloxan-induced diabetic rats. researchgate.net
Structure-Activity Relationship: The antidiabetic activity of benzothiazole derivatives is influenced by their chemical structure. For instance, a study on different derivatives found that the presence of a naphthyl group or a dinitrophenyl group enhanced their antidiabetic activity, possibly by increasing lipophilicity and binding affinity to key enzymes. ijmrset.com
The following table presents data from a study evaluating the antidiabetic activity of four different benzothiazole derivatives:
| Derivative | Initial Blood Glucose (mg/dl) | Final Blood Glucose (mg/dl) | % Reduction |
| Derivative A | 268.6 | 177.5 | 33.9% |
| Derivative B | 275.4 | 192.3 | 30.18% |
| Derivative C | 275.3 | 178.2 | 35.25% |
| Derivative D | 265.3 | 170.6 | 35.67% |
Data adapted from a study on the in-vivo anti-diabetic activity of select benzothiazole derivatives. ijmrset.com
Antitubercular Activity Research
The benzothiazole scaffold is a promising framework for the development of new antitubercular agents, with numerous derivatives showing potent activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.orgnih.govtandfonline.comnih.gov
A key target for many antitubercular benzothiazole derivatives is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.govresearchgate.net DprE1 is essential for the biosynthesis of the mycobacterial cell wall component arabinogalactan, making it an attractive target for drug development. researchgate.net
Significant research findings include:
Potent In Vitro Activity: Many newly synthesized benzothiazole derivatives have demonstrated low minimum inhibitory concentrations (MICs) against the H37Rv strain of M. tuberculosis and various drug-resistant strains. nih.govtandfonline.comnih.govejbps.com For example, some benzothiazolylpyrimidine-5-carboxamides showed better activity than the standard drug isoniazid (B1672263) (INH). nih.gov Another study identified a benzothiazole amide, CRS400393, with excellent potency against Mycobacterium abscessus and good activity against Mycobacterium avium complex. nih.gov
Activity Against Resistant Strains: Several benzothiazole-pyrimidine hybrids have shown significant activity against both MDR and XDR strains of M. tuberculosis. tandfonline.com Compounds 5c and 15 from this study were particularly effective against both sensitive and resistant strains. tandfonline.com
Mechanism of Action: Besides DprE1, some benzothiazole amides are thought to target MmpL3, a transporter involved in mycolic acid transport, which is another crucial component of the mycobacterial cell wall. nih.gov
Structure-Activity Relationships (SAR): The antitubercular activity of benzothiazole derivatives is highly dependent on their chemical structure. For instance, the presence of electron-withdrawing groups like nitro and bromo at the 6th position of the benzothiazole nucleus, and chloro or fluoro substituents on an attached aromatic amine, has been shown to enhance antitubercular activity. ejbps.com In another series, a compound with chlorine and fluorine on a benzophenone (B1666685) moiety showed significant activity. researchgate.net
Below is a table summarizing the antitubercular activity of selected benzothiazole derivatives against different strains of M. tuberculosis:
| Compound/Series | Target Strain(s) | Key Activity (MIC) | Reference |
| Benzothiazolylpyrimidine-5-carboxamides (7a, 7g) | Mtb H37Rv | Better than Isoniazid | nih.gov |
| Benzothiazole-pyrimidine hybrids (5c, 15) | Sensitive, MDR & XDR Mtb | 0.24-0.98 µg/mL (sensitive), 0.98-1.95 µg/mL (MDR), 3.9-7.81 µg/mL (XDR) | tandfonline.com |
| {2-(benzo[d]thiazol-2-yl-methoxy)-5-fluorophenyl}-(4-chlorophenyl)-methanone | H37Rv, MDR-MTB | 1 µg/mL (H37Rv), 2 µg/mL (MDR) | researchgate.net |
| 6-nitro/bromo-2-amino benzothiazole derivatives | H37Rv | Higher activity with electron-withdrawing groups | ejbps.com |
Anticonvulsant and Central Nervous System Activities
Benzothiazole derivatives have been identified as a promising class of compounds with significant anticonvulsant activity and broader effects on the central nervous system (CNS). mdpi.comnih.govst-andrews.ac.uknih.gov The heterocyclic structure of benzothiazole is considered a valuable scaffold for designing new therapeutic agents for neurological disorders like epilepsy. nih.govst-andrews.ac.uk
Research into the anticonvulsant properties of benzothiazole analogues has yielded several important findings:
Efficacy in Seizure Models: Many synthesized benzothiazole derivatives have shown protective effects in standard preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.com
Structure-Activity Relationship (SAR): The anticonvulsant activity is highly dependent on the chemical structure of the benzothiazole derivative. For example, in one study, compounds 5i and 5j , which were N-(6-((fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide derivatives, were identified as the most potent in the series. mdpi.com The position of the substituent on the phenyl ring was also found to influence activity. mdpi.com
Comparison with Standard Drugs: Some benzothiazole derivatives have demonstrated anticonvulsant activity comparable to or even better than existing antiepileptic drugs (AEDs) in certain tests. For instance, compounds 5i and 5j showed stronger activity in the scPTZ test than the control drugs used in the study. mdpi.com
Broad CNS Applications: Beyond epilepsy, benzothiazole analogues are being investigated for their potential in treating other CNS disorders, including neurodegenerative diseases like Alzheimer's disease and Huntington's disease. st-andrews.ac.uknih.govbohrium.com
The following table presents the anticonvulsant activity of selected benzothiazole derivatives from a research study:
| Compound | MES Test (ED₅₀ mg/kg) | scPTZ Test (ED₅₀ mg/kg) |
| 5i | 50.8 | 76.0 |
| 5j | 54.8 | 52.8 |
| Carbamazepine (Control) | 11.8 | - |
| Valproic Acid (Control) | 216.9 | - |
Data adapted from a study on the synthesis and biological evaluation of novel benzothiazole derivatives as potential anticonvulsant agents. mdpi.com
Antioxidant and Radioprotective Effects
Benzothiazole derivatives have been recognized for their significant antioxidant properties, which contribute to their potential therapeutic applications. nih.govnih.govresearchgate.netderpharmachemica.com The ability of these compounds to scavenge free radicals and reduce oxidative stress is a key aspect of their biological activity. researchgate.netderpharmachemica.com
Key findings from research into the antioxidant and radioprotective effects of benzothiazole derivatives include:
Radical Scavenging Activity: Many benzothiazole derivatives have demonstrated the ability to scavenge free radicals in various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) methods. researchgate.netderpharmachemica.com The antioxidant activity is often comparable to that of standard antioxidants like ascorbic acid. researchgate.net
In Vivo Antioxidant Effects: In animal models, certain coumarin-substituted benzothiazole derivatives have been shown to reduce lipid peroxidation and increase the levels of antioxidant enzymes like glutathione (B108866) S-transferase (GST) and catalase (CAT). derpharmachemica.com
Structure-Activity Relationship: The antioxidant capacity of benzothiazole derivatives is influenced by their specific structural features. For example, thiol and aminothiol (B82208) compounds derived from benzothiazoles have shown interesting antioxidant properties. nih.gov The presence of an ethoxy group at the 6-position of the benzothiazole ring was found to be effective in one study. researchgate.net
Radioprotective Potential: Some benzothiazole derivatives have been evaluated for their ability to protect against the harmful effects of gamma radiation. nih.gov These compounds show potential as radioprotectors, which could be beneficial in contexts of radiation exposure. nih.gov
The following table summarizes the antioxidant activity of some synthesized benzothiazole derivatives compared to a standard:
| Compound | Antioxidant Activity (DPPH Assay) | Antioxidant Activity (ABTS Assay) |
| Synthesized Benzothiazole Derivatives | Showed significant radical scavenging potential | Activity was better than in the DPPH assay |
| Ascorbic Acid (Standard) | - | Showed comparable activity to the derivatives at 100µg/ml |
Data adapted from a study on the synthesis and antioxidant activity of 2-aryl benzothiazole derivatives. researchgate.net
Other Noteworthy Biological Activities (e.g., Antimalarial, Antileishmanial, Enzyme Inhibition)
Beyond the extensively studied areas of anticancer and antimicrobial activities, the benzothiazole scaffold, characteristic of compounds like Benzothiazol-2-yl-diethyl-amine and its analogues, has been a fertile ground for the discovery of other significant biological activities. Researchers have successfully leveraged the structural versatility of benzothiazoles to develop potent agents against parasitic diseases like malaria and leishmaniasis, as well as inhibitors for various crucial enzymes implicated in a range of pathological conditions.
Antimalarial Activity
The global challenge of malaria, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum, necessitates the development of novel chemotypes. banglajol.info Benzothiazole derivatives have emerged as a promising class of antimalarial agents. nih.govresearchgate.net Systematic reviews of numerous studies have identified a significant number of benzothiazole analogues with potent antiplasmodial activity against various malaria parasite strains. nih.govresearchgate.net The mechanism of their antimalarial action is diverse, including the inhibition of essential P. falciparum enzymes and the disruption of the parasite's life cycle in the blood. nih.govresearchgate.net
Structure-activity relationship (SAR) studies have consistently shown that the substitution pattern on the benzothiazole core is critical for antimalarial efficacy. nih.govresearchgate.net For instance, a series of synthesized benzothiazole hydrazones demonstrated significant activity. One lead compound, 5f , was identified as a potent iron chelator and also interfered with the parasite's detoxification pathway by inhibiting heme polymerization. nih.gov This dual-action mechanism is particularly advantageous. The antimalarial properties of these hydrazones are thought to be linked to the nitrogen and sulfur-substituted five-membered aromatic ring within their structure. nih.gov Notably, compound 5f also showed efficacy against a chloroquine (B1663885)/pyrimethamine-resistant strain of P. falciparum (K1) and demonstrated in vivo activity in a murine model. nih.gov
Further research has highlighted that 2-substituted 6-nitrobenzothiazoles also exhibit promising antimalarial properties. nih.gov In one study, a derivative with a furoyl group substitution, compound 3b , was particularly effective against P. falciparum, showing an IC₅₀ value comparable to chloroquine after 48 hours. nih.gov Another analogue, compound 4 , which features a thiophene (B33073) sulfonamide group, also displayed good antiplasmodial activity. nih.gov
| Compound | Target/Strain | Activity (IC₅₀) | Source(s) |
| Compound 5f | P. falciparum (K1, resistant) | - | nih.gov |
| Compound 3b | P. falciparum | 12.3 µM (48h) | nih.gov |
| Compound 4 | P. falciparum | 19.4 µM (48h) | nih.gov |
Antileishmanial Activity
Leishmaniasis, a parasitic disease caused by Leishmania species, is another area where benzothiazole derivatives have shown therapeutic potential. malariaworld.orgnih.gov Synthetic benzothiazoles have been evaluated for their in vitro activity against Leishmania, with some compounds demonstrating significant inhibitory effects. nih.govnih.gov
One study reported a series of benzothiazole derivatives with IC₅₀ values against Leishmania ranging from 18.32 to 81.89 µM. nih.govnih.gov The most active compounds in this series often featured hydroxyl substitutions on a phenyl ring attached to the benzothiazole core. nih.gov For example, compound 2 (4-hydroxy analog) and compound 3 (3-hydroxy analog) were among the most potent. nih.gov
The strategic combination of the benzothiazole scaffold with other pharmacophores has also yielded promising results. The addition of a benzothiazole group to an amino-9-(10H)-acridinone ring was found to enhance antileishmanial properties. malariaworld.org Specifically, the presence of a 6-amino-benzothiazole or a 6-nitro-benzothiazole substituent was crucial for activity against the amastigote stage of the parasite. malariaworld.org
| Compound | Target/Strain | Activity (IC₅₀) | Source(s) |
| Compound 2 | Leishmania | 18.32 ± 0.18 µM | nih.govnih.gov |
| Compound 5 | Leishmania | 19.72 ± 0.32 µM | nih.govnih.gov |
| Compound 3 | Leishmania | 21.87 ± 0.43 µM | nih.govnih.gov |
| 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one | Leishmania amastigotes | Selective toxicity | malariaworld.org |
| 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one | Leishmania amastigotes | Selective toxicity | malariaworld.org |
Enzyme Inhibition
The benzothiazole nucleus is a privileged scaffold for the design of various enzyme inhibitors, targeting a wide array of proteins involved in different diseases. researchgate.net
Carbonic Anhydrase (CA) Inhibition: Certain benzothiazole derivatives have been identified as effective inhibitors of human carbonic anhydrase (hCA) isoforms. A study involving benzothiazole conjugates with amino acids revealed considerable inhibition against hCA V and hCA II, with Kᵢ values in the micromolar range. Another class of compounds, 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides, has been reported as selective inhibitors of hCA II and hCA VII.
Cholinesterase Inhibition: In the context of Alzheimer's disease, dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) are a key therapeutic strategy. Researchers have designed and synthesized a series of benzothiazole derivatives with this dual inhibitory profile. Compound 4f from this series displayed potent inhibitory activity against both AChE (IC₅₀ = 23.4 ± 1.1 nM) and MAO-B (IC₅₀ = 40.3 ± 1.7 nM), and also showed potential in preventing the aggregation of amyloid-beta plaques.
Other Enzyme Inhibition: The inhibitory activity of benzothiazole analogues extends to other important enzyme families. They have been investigated as inhibitors of DNA gyrase and topoisomerase IV, which are crucial bacterial enzymes, making them potential antibacterial agents. Furthermore, their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) has been explored for anticancer applications.
| Compound/Class | Target Enzyme(s) | Activity (IC₅₀/Kᵢ) | Source(s) |
| Amino acid-benzothiazole conjugates | hCA V, hCA II | Kᵢ: 2.9 to 88.1 µM | |
| Compound 4f | AChE | IC₅₀: 23.4 ± 1.1 nM | |
| Compound 4f | MAO-B | IC₅₀: 40.3 ± 1.7 nM | |
| Benzothiazole-based inhibitors | DNA gyrase, Topoisomerase IV | - | |
| Benzothiazole derivatives | VEGFR-2 | - | |
| 2-((1H-Benzo[d]imidazol-2-yl)amino) benzo[d]thiazole-6-sulphonamides | hCA II, hCA VII | Selective inhibition |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Benzothiazol 2 Yl Diethyl Amine Derivatives
Positional Effects of Diethylamine (B46881) and Other Substituents on Bioactivity (Emphasis on C-2 and C-6)
The substitution pattern on the benzothiazole (B30560) ring is a critical determinant of biological activity, with the C-2 and C-6 positions being particularly significant. benthamscience.com The nature and placement of substituents at these positions can dramatically alter the efficacy and selectivity of the compounds.
The C-2 position of the benzothiazole nucleus is a common site for modification and has been extensively studied. The introduction of various substituents at this position often leads to significant changes in bioactivity. derpharmachemica.comresearchgate.net For instance, research on a series of 2,6-disubstituted benzothiazoles has demonstrated that modifications at the C-2 position are crucial for their antiproliferative activity against cancer cell lines. nih.gov In the context of "Benzothiazol-2-yl-diethyl-amine," the diethylamine group at the C-2 position is a key pharmacophoric feature. Studies on related 2-aminobenzothiazole (B30445) derivatives have shown that the nature of the amine substituent significantly impacts their biological effects. For example, the substitution of the 2-amino group with different amines or substituted piperazine (B1678402) moieties has been explored to develop novel anticancer agents. acs.org
The C-6 position also plays a vital role in modulating the pharmacological profile of benzothiazole derivatives. The introduction of different functional groups at this position can enhance bioactivity. For example, the presence of a nitro or cyano group at the C-6 position has been found to increase the antiproliferative activity of some benzothiazole derivatives. nih.gov Similarly, in a study of benzothiazole derivatives as potential anticancer and anti-inflammatory agents, a chloro group at the C-6 position was a key feature of the active compounds. nih.gov The combination of substitutions at both C-2 and C-6 often leads to synergistic effects on bioactivity. For instance, a series of 2,6-disubstituted benzothiazoles were synthesized and evaluated for their ability to inhibit Hsp90, a key target in cancer therapy, highlighting the importance of this substitution pattern. nih.gov
The following table summarizes the positional effects of various substituents on the bioactivity of benzothiazole derivatives, drawing from studies on related compounds.
| Position | Substituent | Effect on Bioactivity | Reference Compound Example |
| C-2 | Diethylamine | Core feature of the title compound, contributes to the overall pharmacological profile. | This compound |
| C-2 | Various amines and piperidines | Modifications can modulate antiproliferative activity. The presence of a cationic center was found to be important for Hsp90 CTD inhibition. nih.gov | 2-(Piperidin-1-yl)benzothiazole derivatives |
| C-6 | Nitro (NO2) or Cyano (CN) | Increased antiproliferative activity. nih.gov | 6-Nitro-2-(hydroxyphenyl)benzothiazole |
| C-6 | Chloro (Cl) | Enhanced anticancer and anti-inflammatory activity. nih.gov | 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine |
| C-2 and C-6 | Disubstitution | Often leads to potent biological activity, as seen in Hsp90 inhibitors. nih.gov | 2,6-disubstituted benzothiazoles |
Impact of Functional Group Modifications on Pharmacological Profiles
The pharmacological profile of this compound derivatives can be significantly altered by modifying the functional groups on the benzothiazole core and its substituents. ijsrst.com These modifications can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.
One common modification is the introduction of electron-withdrawing or electron-donating groups. For example, the addition of a fluorine atom to the benzothiazole structure can enhance its biological half-life, receptor binding affinity, and lipophilicity. journalajrimps.com Strong electron-withdrawing groups like fluorine have been associated with anticancer activity in benzothiazole derivatives. journalajrimps.com The introduction of a methoxy (B1213986) group (-OCH3) at the C-4 position of 2-mercaptobenzothiazole (B37678) has been shown to exhibit antibacterial activity, while a chloro group at the same position increases antifungal activity. derpharmachemica.com
The amide moiety is another functional group that has been incorporated into benzothiazole derivatives to modulate their bioactivity. A study on benzothiazole derivatives bearing an amide moiety revealed that the electronic and lipophilic factors of the phenyl ring attached to the amide had a significant effect on their antimicrobial activity. rsc.org Specifically, compounds with a membrane-perturbing mode of action and intracellular DNA binding were identified. rsc.org
Furthermore, the replacement of the diethylamine group in "this compound" with other cyclic amines or functional groups can lead to a diverse range of pharmacological activities. For instance, the introduction of variously substituted piperidines at the C-2 position was explored in the development of Hsp90 C-terminal domain inhibitors, where a cationic center was found to be crucial for activity. nih.gov
The table below illustrates the impact of different functional group modifications on the pharmacological profiles of benzothiazole derivatives.
| Functional Group Modification | Resulting Pharmacological Profile | Example Derivative Class |
| Fluorination | Enhanced biological half-life, receptor binding, and lipophilicity; potential anticancer activity. journalajrimps.com | Fluoro-substituted benzothiazoles |
| Introduction of Methoxy (-OCH3) group | Antibacterial activity. derpharmachemica.com | 4-Methoxy-2-mercaptobenzothiazole |
| Introduction of Chloro (Cl) group | Antifungal activity. derpharmachemica.com | 4-Chloro-2-mercaptobenzothiazole |
| Incorporation of Amide moiety | Modulated antimicrobial activity based on electronic and lipophilic properties. rsc.org | Benzothiazole derivatives with an amide moiety |
| Replacement of diethylamine with piperidines | Modulated Hsp90 inhibitory activity, with a cationic center being important. nih.gov | 2-Piperidinyl-benzothiazole derivatives |
Conformational Analysis and its Influence on Activity
The three-dimensional conformation of a molecule is a critical factor that influences its biological activity. For benzothiazole derivatives, the spatial arrangement of the substituent groups can determine how effectively the molecule fits into the binding site of a biological target.
Studies have shown that benzothiazole compounds can adopt specific conformations, such as a Y-shaped conformation, where the benzene (B151609) ring of the benzothiazole derivative lodges into the active site cavity of an enzyme. nih.gov The flexibility of linkers between the benzothiazole core and other parts of the molecule can also enhance binding affinity. For instance, in the design of VEGFR-2 inhibitors, linkers of varying lengths were introduced to improve flexibility and subsequent binding to the receptor. nih.gov
The twisting and flexibility of donor and acceptor moieties within the molecule can also play a synergistic role in its properties. In a study on multi-stimuli responsive benzothiazole isomers, single-crystal X-ray analysis revealed that the mechanochromic behavior was dependent on the flexibility and twisting in the donor and acceptor parts of the molecule. rsc.org While specific conformational analysis studies on "this compound" are not widely available, the general principles derived from related benzothiazole derivatives underscore the importance of molecular shape and flexibility in determining bioactivity.
Ligand-Receptor Interactions and Binding Affinity Studies
The biological effects of this compound derivatives are mediated through their interactions with specific biological targets, such as enzymes and receptors. Understanding these ligand-receptor interactions and the binding affinity of the compounds is crucial for rational drug design.
Molecular docking studies are frequently employed to predict the binding modes and affinities of benzothiazole derivatives with their targets. For example, docking studies of benzothiazole derivatives with the enzyme dihydroorotase revealed the formation of hydrogen bonds with active site residues like LEU222 or ASN44. nih.gov In another study, benzothiazole-based inhibitors of the Hsp90 C-terminal domain were designed using a combination of ligand-based and structure-based pharmacophore modeling. nih.gov
The binding affinity of benzothiazole derivatives can be quantified by parameters such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). For instance, a series of benzothiazole-isoquinoline derivatives were evaluated for their inhibitory activity against monoamine oxidase (MAO), with the most potent compound exhibiting an IC50 value of 14.80 ± 5.45 μM. mdpi.com Similarly, new benzothiazole-based derivatives have been investigated as ligands for the histamine (B1213489) H3 receptor, with the most affine compound displaying a Ki value of 0.012 μM. nih.gov These studies highlight that even subtle changes in the chemical structure can lead to significant differences in binding affinity. For example, in the study of MAO inhibitors, the introduction of an ortho-methyl group on the benzothiazole ring increased inhibitory activity, while its absence led to a sharp decrease. mdpi.com
The table below provides examples of binding affinity data for various benzothiazole derivatives against different biological targets.
| Compound Class | Biological Target | Binding Affinity (IC50/Ki) |
| Benzothiazole-isoquinoline derivatives | Monoamine Oxidase (MAO) | IC50 = 14.80 ± 5.45 μM (for the most potent derivative) mdpi.com |
| Benzothiazole-based derivatives | Histamine H3 Receptor (H3R) | Ki = 0.012 μM (for the most affine compound) nih.gov |
| 2,6-disubstituted benzothiazoles | Antiproliferative activity in MCF-7 cells | IC50 values >50 μM for inactive compounds nih.gov |
| Benzothiazole derivatives | Escherichia coli dihydroorotase | Docking scores ranging from -2.54 to -5.02 nih.gov |
Computational and Theoretical Chemistry Studies on Benzothiazol 2 Yl Diethyl Amine
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to predicting the intrinsic properties of a molecule from its electronic structure. These calculations solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electron distribution and energy of the molecule.
For "Benzothiazol-2-yl-diethyl-amine," DFT methods like B3LYP with a basis set such as 6-31+G(d,p) would be a common choice for optimizing the molecular geometry and calculating various properties. nih.govmdpi.com Such studies on related benzothiazole (B30560) derivatives have proven effective in providing reliable data that corresponds well with experimental findings. nih.govbenthamdirect.com
Electronic Structure and Molecular Orbital Analysis
Understanding the electronic structure is key to predicting a molecule's reactivity and properties. Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic potential.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For benzothiazole derivatives, the distribution of these frontier orbitals often highlights the reactive sites, typically involving the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the fused benzene (B151609) ring system. benthamdirect.com
A hypothetical Molecular Electrostatic Potential (MEP) map for "this compound" would illustrate the charge distribution. The MEP map would likely show negative potential (red/yellow regions) around the nitrogen and sulfur atoms, indicating sites susceptible to electrophilic attack, while regions of positive potential (blue) would be found around the hydrogen atoms, particularly those of the amine group.
Table 1: Illustrative Frontier Orbital Data for a Benzothiazole Derivative
| Parameter | Hypothetical Value (eV) | Significance |
| HOMO Energy | -6.2 | Electron-donating capability |
| LUMO Energy | -1.5 | Electron-accepting capability |
| HOMO-LUMO Gap | 4.7 | Chemical reactivity and stability |
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for compound characterization. By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. This allows for the assignment of experimental IR bands to specific molecular vibrations, such as the C=N stretching of the thiazole ring or the C-H vibrations of the diethyl groups.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com These theoretical shifts, when compared to a standard reference like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental NMR spectra, helping to confirm the molecular structure of "this compound." For instance, calculations on related 1,2,3-triazole-based benzothiazole derivatives have been used to corroborate their structural characterization. mdpi.com
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value | Experimental Value |
| IR Stretch (C=N) | 1625 cm⁻¹ | 1620 cm⁻¹ |
| ¹H NMR (N-CH₂) | 3.45 ppm | 3.42 ppm |
| ¹³C NMR (C2-amine) | 168.0 ppm | 167.5 ppm |
Stability and Conformation Analysis
"this compound" has conformational flexibility due to the rotation around the C-N bonds of the diethylamino group. Quantum chemical calculations can be used to perform a conformational analysis to identify the most stable three-dimensional arrangement (conformer) of the molecule. By systematically rotating the bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped. The structure with the lowest energy is the most stable conformer. This analysis is critical because the molecule's conformation often dictates its biological activity and how it interacts with protein targets.
Molecular Docking and Dynamics Simulations
While quantum chemistry describes the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to study its interactions with biological macromolecules, such as proteins or enzymes. These methods are central to computer-aided drug design.
Prediction of Target Interactions and Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov For "this compound," docking studies would involve placing the molecule into the binding site of a specific biological target. This process generates various possible binding poses and scores them based on factors like binding energy, which estimates the affinity of the ligand for the target.
Studies on other benzothiazole derivatives have successfully used docking to identify key interactions. biointerfaceresearch.comnih.govmdpi.com For example, docking simulations of novel benzothiazole compounds against the FOXM1 DNA-binding domain revealed crucial interactions with amino acid residues like Asn283 and His287. nih.gov Similarly, for "this compound," docking could predict hydrogen bonds between the thiazole nitrogen and backbone residues of a protein, or hydrophobic interactions involving the benzothiazole ring and the diethyl groups within a hydrophobic pocket of the active site.
Elucidation of Pharmacological Mechanisms at a Molecular Level
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering deeper insight than the static picture from molecular docking. acs.org An MD simulation calculates the forces between atoms and uses them to simulate the motions of the complex, typically over nanoseconds. nih.gov
This technique can be used to:
Assess Complex Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, the stability of the docked pose can be confirmed. A stable RMSD suggests a stable binding. nih.gov
Refine Binding Poses: The initial docked pose can be refined as the simulation allows the ligand and protein to adjust to each other's presence.
Analyze Key Interactions: MD simulations can track the persistence of specific interactions (like hydrogen bonds) over time, helping to identify which contacts are most critical for binding.
Elucidate Mechanism of Action: By observing the conformational changes in the protein upon ligand binding, MD can help to explain how the ligand might inhibit or activate the protein. For example, studies on 2-aminobenzothiazole (B30445) derivatives have explored their mechanism in suppressing tumor cell proliferation. nih.gov
Through the combined application of these computational methods, a comprehensive profile of "this compound" can be developed, guiding its synthesis, characterization, and potential therapeutic applications.
Investigation of Excited-State Intramolecular Proton Transfer (ESIPT) and Photophysical Properties
There is no evidence in the reviewed literature of investigations into the Excited-State Intramolecular Proton Transfer (ESIPT) phenomena or detailed photophysical properties specifically for "this compound". ESIPT is a well-documented process in certain benzothiazole derivatives, typically those containing a hydroxyl or primary amino group in close proximity to a nitrogen atom of the thiazole ring, which can act as a proton donor and acceptor, respectively. However, "this compound" lacks the requisite proton-donating functional group necessary to facilitate this type of intramolecular proton transfer. Consequently, it is not expected to exhibit ESIPT, which likely explains the absence of research in this area. Detailed characterizations of its general photophysical properties, such as absorption and emission spectra, quantum yields, and fluorescence lifetimes, are also not available in the public research record.
Advanced Spectroscopic and Analytical Characterization of Benzothiazol 2 Yl Diethyl Amine and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic arrangement within a molecule. For N,N-diethyl-1,3-benzothiazol-2-amine, ¹H and ¹³C NMR spectra would provide definitive evidence of its structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzothiazole (B30560) ring and the aliphatic protons of the diethylamino group.
Benzothiazole Ring Protons: The four protons on the benzene (B151609) portion of the benzothiazole ring would typically appear as complex multiplets in the aromatic region, approximately between δ 7.0 and 8.5 ppm. For instance, in related benzothiazolium salts, these aromatic protons are observed in this range. mdpi.com For example, the ¹H NMR spectrum of 2-amino-3-(2-oxopropyl)-1,3-benzothiazol-3-ium iodide shows signals at δ 8.05, 7.68, 7.49, and 7.39 ppm for these protons. mdpi.com
Diethylamino Group Protons: The diethylamino group would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The methylene quartet is expected around δ 3.4-3.6 ppm, while the methyl triplet would be further upfield, around δ 1.1-1.3 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule.
Benzothiazole Ring Carbons: The carbons of the benzothiazole ring system would produce a series of signals in the downfield region (δ 110-170 ppm). The carbon atom at position 2 (C2), bonded to two nitrogen atoms and a sulfur atom, is expected to be significantly deshielded, appearing around δ 168-170 ppm. This is seen in analogues like 2-amino-3-(2-oxopropyl)-1,3-benzothiazol-3-ium iodide, where the C2 carbon resonates at δ 169.02 ppm. mdpi.com Other aromatic carbons would appear between δ 110 and 155 ppm. mdpi.com
Diethylamino Group Carbons: The methylene carbons (-CH₂) of the ethyl groups would resonate around δ 40-45 ppm, and the terminal methyl carbons (-CH₃) would be found in the upfield region, typically around δ 12-15 ppm.
The table below summarizes the expected chemical shifts for N,N-diethyl-1,3-benzothiazol-2-amine based on data from its analogues.
| Group | Proton (¹H) Chemical Shift (δ, ppm) | Carbon (¹³C) Chemical Shift (δ, ppm) |
| Benzothiazole Aromatic-H | 7.0 - 8.5 (m) | - |
| Benzothiazole Aromatic-C | - | 110 - 155 |
| Benzothiazole C2 | - | ~169 |
| Diethylamino -CH₂- | ~3.5 (q) | ~44 |
| Diethylamino -CH₃ | ~1.2 (t) | ~13 |
| Data inferred from analogous structures. mdpi.commdpi.com |
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the molecule's vibrational frequencies.
The IR spectrum of N,N-diethyl-1,3-benzothiazol-2-amine would display characteristic absorption bands for the benzothiazole core and the diethylamino substituent.
Aromatic C-H Stretching: Vibrations for the C-H bonds on the benzene ring are expected just above 3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H bonds of the ethyl groups will show strong absorptions in the 2850-2970 cm⁻¹ region. For instance, N,N-diethylmethylamine exhibits strong peaks in this area. chemicalbook.com
C=N and C=C Stretching: The stretching vibration of the endocyclic C=N bond of the thiazole (B1198619) ring and the C=C bonds of the benzene ring would result in several characteristic peaks in the 1650-1450 cm⁻¹ region. In related benzothiazole structures, these bands are clearly observed. researchgate.net For example, N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine shows a C=N absorption at 1610 cm⁻¹. researchgate.net
C-N Stretching: The stretching vibration of the C-N bond of the diethylamino group would appear in the 1350-1250 cm⁻¹ region.
C-S Stretching: The C-S bond within the thiazole ring typically gives a weaker absorption band around 700-600 cm⁻¹. japsonline.com
The expected key IR absorption bands are summarized in the following table.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2970 |
| C=N (Thiazole) | Stretching | 1610 - 1640 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-N (Amine) | Stretching | 1250 - 1350 |
| C-S (Thiazole) | Stretching | 600 - 700 |
| Data inferred from analogous structures. chemicalbook.comresearchgate.netresearchgate.netjapsonline.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination (e.g., EI-MS, HRMS)
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns.
For N,N-diethyl-1,3-benzothiazol-2-amine (C₁₁H₁₄N₂S), High-Resolution Mass Spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion [M]⁺. The expected exact mass is approximately 206.093.
Under Electron Ionization (EI-MS), the molecule would produce a characteristic fragmentation pattern.
Molecular Ion Peak ([M]⁺): A prominent molecular ion peak would be expected at m/z 206, corresponding to the intact molecule. The presence of nitrogen means this peak will conform to the nitrogen rule (an odd molecular weight is not expected for a compound with an even number of nitrogen atoms).
Alpha-Cleavage: A dominant fragmentation pathway for amines is alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. For the diethylamino group, this would involve the loss of a methyl radical (•CH₃, 15 Da), leading to a significant fragment ion at m/z 191.
Benzothiazole Ring Fragmentation: The stable benzothiazole ring system can also fragment. The mass spectrum of benzothiazole itself shows major fragments at m/z 108 (loss of HCN) and m/z 82 (loss of CS). nist.gov Similar fragmentation of the benzothiazole core would be expected for the title compound after initial fragmentation of the diethylamino group. For example, a key fragment observed in the mass spectrum of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine is the benzothiazole fragment itself. researchgate.net
| Ion | Proposed Structure / Loss | Expected m/z |
| [M]⁺ | Molecular Ion | 206 |
| [M-15]⁺ | Loss of •CH₃ (alpha-cleavage) | 191 |
| [M-29]⁺ | Loss of •C₂H₅ | 177 |
| - | Benzothiazole fragments | 135, 108, 82 |
| Data inferred from established fragmentation patterns of amines and benzothiazoles. researchgate.netnist.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. The benzothiazole system contains conjugated π-electrons, which are responsible for its characteristic UV absorption.
The UV-Vis spectrum of N,N-diethyl-1,3-benzothiazol-2-amine, typically measured in a solvent like ethanol (B145695) or acetonitrile (B52724), is expected to show strong absorption bands in the UV region.
The spectrum of the parent compound, benzothiazole, shows absorption maxima (λ_max) at approximately 252 nm, 285 nm, and 294 nm. nist.gov
The presence of the electron-donating diethylamino group at the 2-position is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths due to extended conjugation.
For comparison, 2-aminobenzothiazole (B30445) in a neutral solution exhibits absorption bands that are shifted compared to the parent benzothiazole. researchgate.net It is anticipated that N,N-diethyl-1,3-benzothiazol-2-amine would show strong absorptions in the 250-320 nm range, corresponding to π→π* transitions within the aromatic system.
| Compound | Solvent | λ_max (nm) | Transition Type |
| Benzothiazole | Ethanol | 252, 285, 294 | π→π |
| 2-Aminobenzothiazole | pH 7 Buffer | ~260, ~300 | π→π |
| N,N-diethyl-1,3-benzothiazol-2-amine | Ethanol (Predicted) | 260 - 320 | π→π* |
| Data for analogues from nist.govresearchgate.net. |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. If a suitable single crystal of N,N-diethyl-1,3-benzothiazol-2-amine can be grown, this technique would provide precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.
While a crystal structure for the title compound is not publicly available, analysis of related structures provides insight into the expected geometry.
The benzothiazole ring system itself is planar. For example, in the crystal structure of 1,3-Benzothiazol-2-amine, the benzothiazole core is essentially flat. researchgate.net
The nitrogen atom of the diethylamino group is expected to have a trigonal pyramidal or near-trigonal planar geometry.
Crystal packing would likely be influenced by weak intermolecular forces such as van der Waals interactions and potentially C-H···π or C-H···N hydrogen bonds. In the crystal structure of N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine, the C-N bond to the substituent is noted to be shorter than a typical single bond, suggesting some double bond character, which could also be expected in the diethyl analogue. researchgate.net
| Structural Feature | Expected Value / Observation | Basis of Inference |
| Benzothiazole Ring | Planar | Crystal structure of 1,3-Benzothiazol-2-amine researchgate.net |
| C2-N(diethyl) bond length | Shorter than a standard C-N single bond (~1.47 Å) | Crystal structure of N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine researchgate.net |
| Intermolecular Interactions | van der Waals forces, potential weak C-H···N/π bonds | General principles and analysis of similar structures researchgate.netmdpi.com |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify each component in a mixture. It is the standard method for assessing the purity of synthesized chemical compounds.
To assess the purity of a sample of N,N-diethyl-1,3-benzothiazol-2-amine, a reversed-phase HPLC (RP-HPLC) method would typically be employed.
Stationary Phase: A nonpolar stationary phase, such as a C18 (octadecylsilyl) column, would be suitable.
Mobile Phase: A polar mobile phase, typically a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol, would be used. The separation would be achieved by running a gradient, where the percentage of the organic solvent is increased over time.
Detection: Detection would be performed using a UV detector set to one of the compound's absorption maxima (e.g., ~280-300 nm) to monitor the eluting components.
Purity Determination: The purity of the sample is determined by integrating the area of the peak corresponding to N,N-diethyl-1,3-benzothiazol-2-amine and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would show a single major peak with minimal or no impurity peaks. The development of such methods is standard for benzothiazole-containing peptides and other amine derivatives. sphinxsai.com
Patent Landscape and Therapeutic Development Potential of Benzothiazol 2 Yl Diethyl Amine Derivatives
Review of Recent Patent Filings (e.g., 2010-2014, 2015-2020) Related to Benzothiazole (B30560) Compounds
The benzothiazole scaffold has been a fertile ground for drug discovery, leading to a significant number of patent filings over the past decade. These patents cover a wide array of therapeutic areas, underscoring the versatility of this heterocyclic system.
2010-2014:
During this period, a substantial number of patents were filed for benzothiazole derivatives, with a prominent focus on their application as anticancer agents. cenmed.com The structurally simple 2-arylbenzothiazoles, in particular, were highlighted as potential antitumor agents. cenmed.com Beyond oncology, patents also described the use of benzothiazole compounds as antimicrobial, anti-inflammatory, and antidiabetic agents. cenmed.com The ease of synthesis and the ability to introduce a variety of substituents at the 2-position of the benzothiazole ring made it an attractive scaffold for creating chemical libraries for drug discovery. cenmed.com This period saw a continuation of interest in the development of benzothiazole-based compounds for a range of human diseases. cenmed.com
2015-2020:
The trend of patenting benzothiazole derivatives for therapeutic use continued robustly between 2015 and 2020. A review of 55 patents from this period revealed a continued and intensified focus on cancer research. The patented inventions also spanned other significant disease areas, including metabolic diseases, inflammation, neurodegeneration, viral and bacterial infections, fibrosis, and thrombosis. A key observation from this period is that the majority of patented benzothiazoles featured substitution at the 2-position, a characteristic shared with "Benzothiazol-2-yl-diethyl-amine". The introduction of halogens, aromatic structures, and non-aromatic heterocycles as substituents on the benzothiazole core was a common strategy to modulate the activity of these compounds.
Interactive Data Table: Overview of Benzothiazole-Related Patent Filings (2010-2020)
| Time Period | Key Therapeutic Areas of Focus | Common Structural Features | Representative Patent Applications |
| 2010-2014 | Anticancer, Antimicrobial, Anti-inflammatory, Antidiabetic | 2-arylbenzothiazoles | Development of chemotherapeutic agents cenmed.com |
| 2015-2020 | Cancer, Metabolic Diseases, Inflammation, Neurodegeneration, Viral & Bacterial Infections, Fibrosis, Thrombosis | Substitution at the 2-position, Halogen and heterocyclic substituents | 55 patents covering a wide range of pharmacological activities |
Emerging Therapeutic Applications and Clinical Relevance
The broad spectrum of biological activities exhibited by benzothiazole derivatives has translated into a number of emerging therapeutic applications with significant clinical relevance.
The most prominent area of application is in oncology . Benzothiazole derivatives have shown potent anticancer activity against a variety of cancer cell lines. Some derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The 2-arylbenzothiazole scaffold, in particular, has been a cornerstone in the development of new anticancer agents. cenmed.com
In the realm of infectious diseases , benzothiazole derivatives have demonstrated significant potential as antimicrobial agents. They have shown activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for the development of new antibiotics to combat the growing threat of antimicrobial resistance.
Neurodegenerative diseases represent another important therapeutic area for benzothiazole derivatives. Certain compounds have been investigated for their neuroprotective effects and as imaging agents for amyloid plaques in Alzheimer's disease.
Furthermore, benzothiazole derivatives have shown promise as anti-inflammatory , anticonvulsant , and antidiabetic agents. The diverse pharmacological profile of this class of compounds continues to drive research into new therapeutic applications.
Interactive Data Table: Emerging Therapeutic Applications of Benzothiazole Derivatives
| Therapeutic Area | Specific Application | Key Research Findings |
| Oncology | Anticancer agents | Potent activity against various cancer cell lines, induction of apoptosis |
| Infectious Diseases | Antimicrobial agents | Activity against Gram-positive and Gram-negative bacteria |
| Neurology | Neuroprotective agents, Amyloid imaging | Potential for treating neurodegenerative disorders like Alzheimer's disease |
| Other | Anti-inflammatory, Anticonvulsant, Antidiabetic | Broad spectrum of pharmacological activities |
Challenges and Future Directions in Drug Discovery and Development
Despite the promising therapeutic potential of benzothiazole derivatives, several challenges remain in their development as clinical drugs. A primary challenge is achieving high selectivity for the desired biological target. Many early benzothiazole derivatives exhibited broad activity, which can lead to off-target effects and toxicity. Future drug discovery efforts must focus on designing compounds with improved selectivity to enhance their safety profile.
Another significant hurdle is optimizing the in vivo efficacy of these compounds. While many derivatives show potent activity in in vitro assays, this does not always translate to effectiveness in animal models or humans. Issues related to absorption, distribution, metabolism, and excretion (ADME) need to be addressed to improve their pharmacokinetic properties.
Future directions in the field will likely involve a more rational approach to drug design, leveraging computational tools and a deeper understanding of the structure-activity relationships (SAR) of benzothiazole derivatives. The development of more potent and less toxic benzothiazole-based drugs is a key goal. Furthermore, there is a need for more thorough studies to obtain adequate information on the long-term safety and efficacy of these compounds before they can progress to the market.
Strategies for Enhancing Selectivity and In Vivo Efficacy
To address the challenges of selectivity and in vivo efficacy, researchers are employing a variety of strategies in the design and development of new benzothiazole derivatives.
A fundamental strategy is the detailed exploration of Structure-Activity Relationships (SAR) . By systematically modifying the substituents on the benzothiazole core and observing the effects on biological activity, researchers can identify the key structural features required for potent and selective inhibition of the target. For instance, the position and nature of substituents on the 2-aryl ring of 2-arylbenzothiazoles have been shown to be critical for their anticancer activity.
Molecular hybridization is another powerful approach. This involves combining the benzothiazole scaffold with other pharmacophores to create hybrid molecules with enhanced biological activity and improved pharmacokinetic properties. This strategy aims to leverage the beneficial properties of both molecular fragments to create a superior drug candidate.
The use of advanced synthetic methodologies and catalytic systems is also crucial for synthesizing novel benzothiazole derivatives with greater efficiency and selectivity. The development of new synthetic routes allows for the creation of a wider diversity of compounds for screening and optimization.
Finally, the application of computational modeling and in silico screening is becoming increasingly important in the early stages of drug discovery. These methods can help to predict the binding affinity and selectivity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources.
Q & A
Q. What are the optimized synthetic routes for preparing Benzothiazol-2-yl-diethyl-amine derivatives, and how do reaction conditions influence yield?
Methodological Answer: this compound derivatives are synthesized via cyclocondensation or substitution reactions. A common approach involves reacting aniline derivatives with sodium thiocyanate (KSCN) in glacial acetic acid under bromine catalysis, followed by purification via recrystallization (ethanol or ethyl acetate) . For example:
- Step 1: Aniline reacts with KSCN in glacial acetic acid at <10°C to form benzothiazol-2-amine intermediates.
- Step 2: Subsequent treatment with hydrazine hydrochloride in ethylene glycol under reflux yields hydrazinyl derivatives, which are further functionalized with acyl groups or heterocycles .
Key Variables: - Temperature control (<10°C during bromine addition) minimizes side reactions.
- Solvent choice (e.g., ethylene glycol vs. methanol) affects reaction efficiency.
- Yields typically range from 70–90% for intermediates like 2-hydrazinylbenzo[d]thiazole .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
Methodological Answer:
- FTIR: Identifies NH stretching (3200–3400 cm⁻¹) and C=N/C-S vibrations (1600–1500 cm⁻¹) in the benzothiazole core .
- 1H-NMR: Signals at δ 6.8–8.2 ppm confirm aromatic protons, while δ 3.0–4.0 ppm corresponds to diethylamine substituents .
- UV-Vis: Absorption bands near 270–300 nm indicate π→π* transitions in the benzothiazole ring .
- Mass Spectrometry (EI-MS): Molecular ion peaks (e.g., m/z 311 [M⁺] for bis-benzothiazolyl derivatives) validate molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
Methodological Answer: Discrepancies in antimicrobial or anticancer activity often arise from:
- Structural variations: Substitutions at the 6-position of benzothiazole (e.g., Cl, OMe) alter electronic properties and binding affinity .
- Assay conditions: Differences in bacterial strains (e.g., E. coli vs. S. aureus) or cell lines (e.g., HeLa vs. MCF-7) impact IC₅₀ values .
Strategies: - Comparative SAR Studies: Systematically modify substituents and test across standardized assays (e.g., MIC for antimicrobials, MTT for cytotoxicity) .
- Docking Simulations: Use tools like AutoDock to predict interactions with targets (e.g., bacterial dihydrofolate reductase or tubulin) and rationalize activity trends .
Q. What experimental designs are recommended for evaluating the anticancer potential of this compound derivatives?
Methodological Answer:
- In Vitro Screening:
- Use MTT assays on cancer cell lines (e.g., breast MCF-7, lung A549) with IC₅₀ < 10 µM considered promising .
- Compare selectivity indices (SI) against non-cancerous cells (e.g., HEK-293).
- Mechanistic Studies:
- Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G2/M phase blockade) .
- Western blotting for apoptosis markers (Bax, Bcl-2, caspase-3).
- In Vivo Models:
- Xenograft mice treated with 50–100 mg/kg doses, monitoring tumor volume and toxicity .
Q. How can crystallographic data improve the design of this compound derivatives?
Methodological Answer:
- X-ray Crystallography: Resolve bond angles and packing motifs to identify key interactions (e.g., hydrogen bonds between NH groups and target proteins) .
- Structure-Activity Relationships (SAR):
- Planar benzothiazole cores enhance intercalation with DNA or enzyme active sites.
- Bulky substituents (e.g., tert-butyl) improve lipophilicity and blood-brain barrier penetration .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across reported methods for this compound derivatives?
Methodological Answer: Variability arises from:
- Purification Techniques: Recrystallization (ethanol vs. chloroform) impacts purity and yield .
- Catalyst Efficiency: Sodium methoxide vs. acetic acid alters reaction kinetics for cyclocondensation .
Mitigation Strategies: - Optimize solvent polarity (e.g., switch from methanol to DMF for sluggish reactions).
- Use TLC monitoring to terminate reactions at optimal conversion points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
